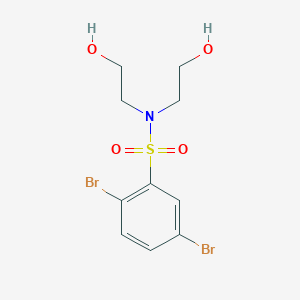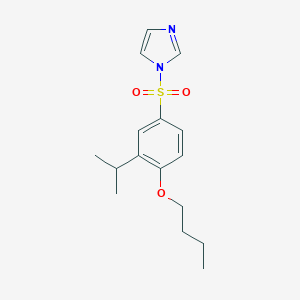
4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a pharmaceutical drug. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
Applications De Recherche Scientifique
4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide has been studied extensively for its potential use as a pharmaceutical drug. It has been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been studied for its potential use as an anti-cancer drug, as it has been shown to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide involves the inhibition of the NF-κB signaling pathway. This pathway plays a key role in the regulation of inflammation and immune responses. By inhibiting this pathway, 4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide is able to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to inhibit the growth of cancer cells. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide in lab experiments is its ability to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and immune responses. This makes it a valuable tool for studying the mechanisms of inflammation and immune system regulation. However, one of the limitations of using 4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide in lab experiments is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on 4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide. One area of research is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another area of research is the investigation of the potential use of 4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, future research could focus on the development of more efficient and cost-effective synthesis methods for 4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide.
Conclusion:
In conclusion, 4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide is a chemical compound that has shown promise as a potential pharmaceutical drug. Its ability to inhibit the NF-κB signaling pathway makes it a valuable tool for studying inflammation and immune system regulation. While there are limitations to its use in lab experiments, there are a number of future directions for research that could lead to the development of more potent and selective inhibitors of the NF-κB signaling pathway, as well as the investigation of its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide involves the reaction of 4-fluoroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with butylamine to obtain the final product.
Propriétés
Nom du produit |
4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C17H20FNO3S |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
4-butoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H20FNO3S/c1-3-4-11-22-17-10-9-16(12-13(17)2)23(20,21)19-15-7-5-14(18)6-8-15/h5-10,12,19H,3-4,11H2,1-2H3 |
Clé InChI |
CFVNVNIJOHVZSV-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
![1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273184.png)